molecular formula C14H21N5O4S3 B2364570 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034294-41-0

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2364570
CAS No.: 2034294-41-0
M. Wt: 419.53
InChI Key: KXZWWKIYCPOIPQ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Mechanism of Action

While the mechanism of action for specific piperidine derivatives can vary widely, many have been found to exhibit a wide variety of biological activities .

Future Directions

Piperidine derivatives continue to be an active area of research, with new potential drugs containing the piperidine moiety being discovered and evaluated .

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4S3/c1-18(2)26(22,23)19-8-6-11(7-9-19)10-15-25(20,21)13-5-3-4-12-14(13)17-24-16-12/h3-5,11,15H,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZWWKIYCPOIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=NSN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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